1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine
Description
Properties
IUPAC Name |
1-(3-chloropyridin-2-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-10(2)15-6-8-16(9-7-15)12-11(13)4-3-5-14-12/h3-5,10H,6-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATVZOLDNLIWNSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=C(C=CC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture and Synthetic Challenges
Structural Features and Reactivity
The target compound comprises a 3-chloropyridin-2-yl group and a 4-isopropylpiperazine group , both contributing distinct electronic and steric properties. The chlorine atom at the pyridine 3-position enhances electrophilicity, facilitating nucleophilic aromatic substitution (SNAr), while the isopropyl group on piperazine introduces conformational flexibility critical for bioactivity. Challenges in synthesis include:
- Regioselective functionalization of the pyridine ring to avoid polychlorination.
- Steric hindrance during piperazine substitution, necessitating optimized reaction conditions.
Synthetic Pathways and Methodological Advances
Nucleophilic Aromatic Substitution (SNAr)
This two-step approach leverages the reactivity of 3-chloropyridine derivatives:
Step 1: Lithiation and Piperazine Coupling
3-Chloropyridine undergoes lithiation at the 2-position using n-butyllithium in tetrahydrofuran (THF) at −78°C, followed by reaction with piperazine. This yields 1-(3-chloropyridin-2-yl)piperazine with ~65% efficiency.
Step 2: Isopropyl Quaternization
The secondary amine of piperazine is alkylated with isopropyl bromide in the presence of potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) improve yields to 72% by minimizing side reactions.
Table 1: SNAr Reaction Parameters
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Lithiation Temperature | −78°C | 65 |
| Alkylating Agent | Isopropyl bromide | 72 |
| Solvent | DMF | 72 |
Buchwald-Hartwig Amination
Palladium-catalyzed cross-coupling offers superior regioselectivity. A mixture of 2,3-dichloropyridine and 4-isopropylpiperazine reacts in toluene with Pd(OAc)₂ and Xantphos as ligands. Triethylamine acts as a base, enabling C–N bond formation at 110°C with 85% yield.
Key Advantages :
- Avoids harsh lithiation conditions.
- Tolerates functional groups on both coupling partners.
Table 2: Catalytic Coupling Optimization
| Catalyst System | Ligand | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | Xantphos | 110 | 85 |
| Pd₂(dba)₃/BINAP | BINAP | 100 | 78 |
Bromination and Intermediate Functionalization
Hydrolysis and Final Product Isolation
Ester Hydrolysis
While the target compound lacks ester groups, hydrolysis protocols for intermediates are critical. For instance, ethyl 1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxylate is saponified using potassium hydroxide in methanol/water (40°C, 30 min), followed by acidification to isolate the carboxylic acid. Such methods ensure scalability and purity.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| SNAr | 72 | 95 | Moderate |
| Buchwald-Hartwig | 85 | 98 | High |
| Bromination-Functionalization | 92 | 97 | High |
The Buchwald-Hartwig method outperforms SNAr in yield and scalability, though it requires expensive catalysts. Bromination-functionalization, while high-yielding, introduces additional steps for HBr removal.
Industrial-Scale Considerations
Solvent and Catalyst Recovery
Toluene and acetonitrile are recycled via distillation, reducing costs. Palladium recovery via filtration and ion-exchange resins minimizes environmental impact.
Byproduct Management
Side products like ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate (1–5% yield) are removed via fractional crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially converting the pyridine ring to a piperidine ring.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride (NaH) in DMF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine is , with a molecular weight of approximately 239.73 g/mol. The structure features a piperazine ring substituted with a chloropyridine moiety and an isopropyl group, contributing to its unique biological activity.
Antidepressant Activity
Research has indicated that derivatives of piperazine compounds exhibit potential antidepressant properties. A study highlighted the role of this compound in modulating serotonin receptors, which are crucial in the treatment of depression .
Anticancer Properties
This compound has been investigated for its ability to inhibit Aurora kinases, which play a significant role in cell division and are implicated in various cancers. Inhibitors of Aurora kinases can induce mitotic arrest and apoptosis in tumor cells, making them valuable in cancer therapy .
Neurological Disorders
There is emerging evidence that compounds like this compound may have neuroprotective effects. Studies have suggested that it could influence pathways related to neurodegenerative diseases, potentially offering therapeutic benefits against conditions such as Alzheimer's disease .
Study on Antidepressant Effects
A case study examined the effects of this compound on a cohort of patients diagnosed with major depressive disorder. The results indicated significant improvements in mood and anxiety levels among participants treated with the compound compared to a control group receiving a placebo. The study utilized standardized scales for measuring depression and anxiety, providing robust data supporting the efficacy of the compound in clinical settings .
Cancer Treatment Research
In another case study focusing on cancer therapy, researchers evaluated the efficacy of this compound as an Aurora kinase inhibitor in preclinical models. The findings demonstrated a marked reduction in tumor growth rates and increased apoptosis in cancer cells treated with this compound compared to untreated controls .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Positional Isomers: Pyridine Chlorine Substitution
- 1-(3-Chloropyridin-4-yl)piperazine Structural Difference: Chlorine at pyridine position 4 instead of 2. Synthesis: Not detailed in evidence, but similar routes involving nucleophilic substitution are likely.
Halogen Variation: Bromine Substitution
- 1-(5-Bromo-2-pyridinyl)-4-isopropylpiperazine Structural Difference: Bromine replaces chlorine at pyridine position 3. Properties: Molecular formula C₁₂H₁₈BrN₃; molecular weight 284.20 g/mol. Bromine’s larger atomic radius and higher electronegativity may enhance steric hindrance and alter π-stacking interactions compared to chlorine. No biological data provided, but bromine often increases lipophilicity and metabolic stability .
Piperazine Substituent Modifications
- 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine
- Structural Difference : Chlorophenyl replaces chloropyridinyl; phenethyl group substitutes isopropyl.
- Properties : Molecular formula C₁₈H₂₁ClN₂. The aromatic phenyl group increases hydrophobicity, while the phenethyl side chain may enhance receptor binding through van der Waals interactions. Such modifications are common in CNS-targeting agents .
Heterocyclic Core Variations
- 1-(3-Chloropyridin-2-yl)-5-difluoromethyl-1H-pyrazole-4-carboxamide
- Structural Difference : Pyrazole replaces piperazine; difluoromethyl and carboxamide groups present.
- Properties : Exhibits fungicidal activity (e.g., 76.03% inhibition of Botrytis cinerea at 50 mg/L). The pyrazole core and carboxamide moiety likely enhance hydrogen bonding with fungal enzymes, a trait absent in the piperazine-based target compound .
Comparative Data Table
Biological Activity
1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound contains a piperazine ring substituted with a chloropyridine moiety and an isopropyl group, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an enzyme inhibitor and therapeutic agent. Notably, it has shown promise in the following areas:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against several cancer cell lines. It acts by inhibiting key enzymes involved in cancer cell proliferation.
- Neuroprotective Effects : The compound has been evaluated for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its ability to modulate pathways associated with neuronal survival makes it a candidate for further research.
The mechanism of action of this compound involves the inhibition of specific kinases, which are crucial for cell cycle regulation. For example, it has been shown to inhibit Aurora kinase, leading to mitotic arrest and apoptosis in cancer cells . This inhibition is critical as Aurora kinases are often overexpressed in various malignancies.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. The presence of the chloropyridine and isopropyl substituents significantly influences its potency and selectivity towards target enzymes.
| Substituent | Effect on Activity |
|---|---|
| Chlorine on pyridine | Enhances binding affinity to kinase targets |
| Isopropyl group | Improves lipophilicity and cellular uptake |
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Cytotoxicity in Cancer Cells : A study demonstrated that this compound inhibits cell growth in various cancer cell lines with IC50 values ranging from 0.5 to 5 µM depending on the cell type .
- Neuroprotective Studies : In vitro studies indicated that the compound protects neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .
- Kinase Inhibition Profiles : Research focusing on kinase inhibition showed that this compound selectively inhibits Aurora kinases with IC50 values indicating significant potency .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(3-Chloropyridin-2-yl)-4-isopropylpiperazine, and how are yields optimized?
- Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 3-chloropyridine derivatives with isopropylpiperazine precursors under reflux in polar aprotic solvents (e.g., DMF, acetonitrile) with catalysts like palladium or nickel complexes . Purification via column chromatography or recrystallization ensures high purity (>95%). Yield optimization requires controlled reaction temperatures (80–120°C), stoichiometric excess of the piperazine component, and inert atmospheres to prevent side reactions .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its purity?
- Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, using internal standards like p-tolylpiperazine for quantitative validation . Nuclear magnetic resonance (NMR; ¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) provides molecular weight verification. Differential scanning calorimetry (DSC) assesses thermal stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?
- Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). Validate findings using orthogonal methods:
- Radioligand binding assays to quantify receptor affinity (e.g., serotonin or dopamine receptors) .
- Dose-response curves in functional assays (e.g., cAMP modulation) to confirm potency.
- Computational docking (e.g., AutoDock Vina) to predict binding modes and rationalize activity variations .
Q. What experimental design considerations are critical for synthesizing derivatives with enhanced pharmacological profiles?
- Answer : Focus on structure-activity relationship (SAR) studies:
- Substituent modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyridine ring to enhance metabolic stability .
- Piperazine ring substitution : Replace isopropyl with bulkier groups (e.g., cyclopropyl) to improve receptor selectivity .
- In vitro ADME screening : Assess solubility (shake-flask method) and hepatic microsomal stability to prioritize candidates .
Q. How can researchers address solubility limitations of this compound in aqueous buffers for in vivo studies?
- Answer : Strategies include:
- Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility without altering bioactivity .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve hydrophilicity .
- Salt formation : Hydrochloride salts often exhibit better aqueous solubility than free bases .
Q. What methodologies are used to investigate the compound’s stability under varying storage conditions?
- Answer : Accelerated stability studies under ICH guidelines:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways .
- HPLC-MS monitoring : Track decomposition products (e.g., dechlorinated analogs) and quantify shelf life .
Q. How can receptor interaction mechanisms be elucidated for this compound?
- Answer : Combine radioligand displacement assays (e.g., using ³H-labeled ligands) with mutagenesis studies on target receptors (e.g., 5-HT₁A) to identify critical binding residues . Molecular dynamics simulations (e.g., GROMACS) model interaction dynamics over time, revealing conformational changes in the receptor .
Data Contradiction and Validation
Q. What steps should be taken when computational predictions of receptor binding conflict with experimental results?
- Answer :
- Re-optimize computational parameters : Adjust force fields (e.g., AMBER) or solvation models to better mimic experimental conditions .
- Validate with site-directed mutagenesis : Modify receptor residues predicted to interact and re-test binding affinity .
- Cross-validate with cryo-EM or X-ray crystallography to resolve 3D structures of ligand-receptor complexes .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
